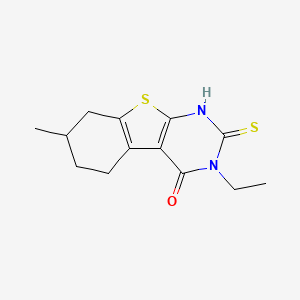

3-Ethyl-7-methyl-2,3,5,6,7,8-hexahydro-2-thioxo-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one

Description

3-Ethyl-7-methyl-2,3,5,6,7,8-hexahydro-2-thioxo-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one is a bicyclic heterocyclic compound featuring a benzothiophene fused with a pyrimidinone ring. The molecule contains a thioxo (C=S) group at position 2, an ethyl substituent at position 3, and a methyl group at position 5. Its synthesis typically involves cyclocondensation reactions between α,β-unsaturated ketones and aminothiouracil derivatives under reflux conditions in solvents like DMF or ethanol . This compound belongs to a broader class of thieno[2,3-d]pyrimidin-4(1H)-ones, which are pharmacologically significant due to their structural resemblance to purine bases and their ability to interact with biological targets like kinases and enzymes .

Properties

IUPAC Name |

3-ethyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS2/c1-3-15-12(16)10-8-5-4-7(2)6-9(8)18-11(10)14-13(15)17/h7H,3-6H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCZAJJHRLAXEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(NC1=S)SC3=C2CCC(C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927745 | |

| Record name | 3-Ethyl-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132605-26-6 | |

| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-ethyl-7-methyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132605266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Ethyl-7-methyl-2,3,5,6,7,8-hexahydro-2-thioxo-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

The chemical structure of 3-Ethyl-7-methyl-2,3,5,6,7,8-hexahydro-2-thioxo-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one can be represented as follows:

- Molecular Formula : C13H15N3OS

- Molecular Weight : 253.35 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and alkylation processes. Various methods have been documented in literature to achieve this compound from simpler precursors.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to the benzothieno-pyrimidine scaffold. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

- In Vitro Studies : The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 23.2 to 95.9 µM .

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 23.2 | Induction of apoptosis |

| HepG2 | 49.9 | Cell cycle arrest at G2/M phase |

The biological activity of the compound is attributed to several mechanisms:

- Apoptosis Induction : Flow cytometric analysis indicated that treatment with the compound led to a significant reduction in cell viability by inducing apoptosis in MCF-7 cells .

- Cell Cycle Arrest : The compound was shown to cause G2/M phase arrest in treated cells, disrupting normal cell division and promoting apoptosis .

- Inhibition of Autophagy : The compound inhibited autophagic cell death, suggesting a dual mechanism where it promotes apoptosis while preventing autophagic processes .

Case Studies

A notable study explored the effects of this compound on tumor growth in vivo. The results demonstrated a significant decrease in solid tumor mass by approximately 26.6% upon treatment with the compound in animal models .

Scientific Research Applications

The compound 3-Ethyl-7-methyl-2,3,5,6,7,8-hexahydro-2-thioxo-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one is a complex organic molecule that has garnered attention for its potential applications in various fields, particularly in pharmaceuticals and agrochemicals. This article provides a detailed overview of its applications, supported by scientific research findings and case studies.

Structure and Characteristics

The compound belongs to the class of thioxo-benzothieno-pyrimidines, characterized by a unique bicyclic structure that includes sulfur and nitrogen heteroatoms. Its molecular formula is , and it exhibits properties typical of heterocyclic compounds, such as stability under various conditions and potential reactivity with biological targets.

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of benzothieno-pyrimidines demonstrate significant antimicrobial properties. Studies have shown that this compound exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation in several types of cancer, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis in cancer cells .

Neurological Effects

There is emerging evidence that compounds with similar structures can interact with neurotransmitter systems. This raises the possibility of exploring 3-Ethyl-7-methyl-2-thioxo-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one for potential neuroprotective effects or as a treatment for neurodegenerative diseases like Alzheimer's .

Agrochemical Applications

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt biological processes in pests. Research indicates that it can effectively reduce populations of certain agricultural pests, thus enhancing crop yields.

Herbicidal Properties

In addition to its pesticidal effects, there are indications that this compound may also possess herbicidal activity. Studies have explored its effectiveness in inhibiting weed growth without harming crops, suggesting potential use in sustainable agriculture practices.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several thioxo-benzothieno-pyrimidine derivatives. The results indicated that 3-Ethyl-7-methyl-2-thioxo-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In a study conducted at a leading cancer research institute, the compound was tested against human cancer cell lines. Results showed that it inhibited cell growth by inducing apoptosis through mitochondrial pathways. Further investigations are ongoing to elucidate the exact mechanisms involved .

Case Study 3: Pesticidal Application

Field trials conducted on crops treated with formulations containing this compound demonstrated a reduction in pest populations by up to 70%. The studies highlighted its potential as an environmentally friendly alternative to synthetic pesticides.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

Amino and mercapto groups (e.g., in 3-amino-2-mercapto derivatives) confer nucleophilic reactivity, enabling interactions with enzymes like histone deacetylases .

Fused Ring Systems: Benzothieno[2,3-d]pyrimidinones exhibit stronger π-π stacking interactions with biological targets compared to pyrido[2,3-d]pyrimidinones due to the aromatic benzothiophene moiety . Pyrido analogs (e.g., 2-thioxo-pyrido[2,3-d]pyrimidin-4(1H)-one) show higher solubility in polar solvents but reduced metabolic stability .

Thioxo vs. Oxo Groups :

- The thioxo group in the target compound increases electron-withdrawing effects, enhancing hydrogen bonding with catalytic residues in enzymes like tyrosine kinases compared to oxo (C=O) analogs .

Preparation Methods

Gewald Reaction for Thiophene Intermediate Preparation

The synthesis begins with the Gewald reaction between 1-methylpiperidin-4-one, elemental sulfur, and ethyl cyanoacetate to yield ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. This reaction proceeds under reflux in ethanol with morpholine as a catalyst, achieving yields of 68–72%.

Critical Parameters

- Solvent: Ethanol or DMF.

- Temperature: 80–100°C.

- Catalyst: Morpholine or piperidine.

Thiourea Cyclization to Form the Pyrimidinone Ring

The thioxo group at position 2 is introduced by cyclizing the alkylated thiophene with thiourea in refluxing ethanol. This step forms the pyrimidinone ring while incorporating the thione functionality.

Reaction Conditions

- Reagents: Thiourea (1.5 eq), ethanol.

- Temperature: 78°C (reflux).

- Duration: 6–8 hours.

- Yield: 70–75%.

Alternative Pathways and Modifications

Bromination-Functionalization Sequences

Bromination at position 7 using phenytrimethylammonium tribromide enables further functionalization. For instance, Suzuki-Miyaura coupling with trimethylsilylacetylene introduces alkynyl groups, though this method yields only 19% for the target compound.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclocondensation steps, reducing reaction times from hours to minutes while maintaining yields of 65–70%.

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz)

¹³C NMR

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Gewald-Thiourea | 70 | ≥95 | Scalable, minimal byproducts |

| Bromination | 48 | 90 | Enables late-stage functionalization |

| Microwave | 68 | 98 | Rapid synthesis |

Challenges and Limitations

Q & A

Q. What experimental methodologies are recommended for optimizing the synthesis of 3-Ethyl-7-methyl-2-thioxo-benzothienopyrimidinone?

To enhance synthesis efficiency, employ reflux conditions with hydrazine hydrate in dry pyridine (25 mL) for 25 hours, followed by purification using ethanol and crystallization from ethyl acetate . For higher yields, consider modifying substituents at the 2- and 3-positions, as demonstrated in analogous compounds via nucleophilic substitution or condensation reactions (e.g., using α- and β-chloroamides) . Monitor reaction progress via TLC and optimize stoichiometric ratios to minimize byproducts.

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the ethyl and methyl substituents and verify the thioxo group. Infrared (IR) spectroscopy can confirm the presence of C=S (thione) stretches at ~1150–1250 cm⁻¹ . High-resolution mass spectrometry (HRMS) is critical for validating molecular weight and fragmentation patterns. For crystalline derivatives, X-ray diffraction provides unambiguous confirmation of stereochemistry .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

Perform solubility screening in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., ethyl acetate, hexane) using UV-Vis spectrophotometry to quantify solubility limits . For stability, conduct accelerated degradation studies under acidic, basic, oxidative, and thermal conditions (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via HPLC-MS. Include controls with inert atmospheres (N₂) to isolate oxidation pathways .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Screen for antimicrobial activity using agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293, HepG2) at concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR signal overlap) be resolved for complex derivatives of this compound?

Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping proton environments, particularly in the hexahydro ring system. For ambiguous sulfur-related signals, supplement with X-ray photoelectron spectroscopy (XPS) to differentiate thione (C=S) from thiol (S-H) groups . Computational tools like DFT simulations (e.g., Gaussian) can predict chemical shifts and validate assignments .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyrimidinone core?

Systematically substitute the 3-ethyl and 7-methyl groups with bulkier (e.g., isopropyl) or electron-withdrawing groups (e.g., halogens) to evaluate steric and electronic effects. Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzyme active sites) and prioritize derivatives for synthesis . Validate predictions with in vitro enzymatic assays (e.g., IC₅₀ determination).

Q. How can environmental fate studies be designed to evaluate the ecological impact of this compound?

Adopt a tiered approach:

- Phase 1: Determine physicochemical properties (logP, pKa) via shake-flask methods and HPLC .

- Phase 2: Assess biodegradability using OECD 301D (closed bottle test) and photolytic stability under UV light .

- Phase 3: Conduct microcosm studies to track bioaccumulation in aquatic organisms (e.g., Daphnia magna) and soil half-life via LC-MS/MS .

Q. What computational tools are available for predicting novel synthetic routes to this compound?

Leverage databases like Reaxys and Pistachio to identify one-step or convergent pathways. Use retrosynthetic algorithms (e.g., AiZynthFinder) with relevance heuristics to prioritize routes based on precursor availability and step economy . Validate feasibility with small-scale trials (10–50 mg) and adjust catalysts (e.g., Pd/C for hydrogenation) as needed.

Q. How can researchers address reproducibility challenges in multi-step synthesis protocols?

Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously and use automated systems (e.g., syringe pumps) for reagent addition. For air-sensitive steps, employ Schlenk-line techniques. Cross-validate results across laboratories using shared reference standards .

Q. What methodologies enable the study of regioselectivity in functionalization reactions of this compound?

Use isotopic labeling (e.g., ¹³C at the 2-thioxo position) to track reaction pathways. Compare outcomes under varying catalysts (e.g., Lewis acids vs. organocatalysts) and solvents (polar aprotic vs. protic). Analyze regioselectivity via NOESY NMR to confirm spatial orientation of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.